![molecular formula C21H20Cl2F3NO B13740503 [2-Chloro-6-(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride CAS No. 38644-10-9](/img/structure/B13740503.png)
[2-Chloro-6-(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-Chloro-6-(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride is a complex organic compound with a molecular formula of C21H20Cl2F3NO. This compound is known for its unique chemical structure, which includes a phenanthrene core substituted with chloro and trifluoromethyl groups, and a piperidinylmethanol moiety. It has applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-Chloro-6-(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride typically involves multiple steps. One common route includes the following steps:
Formation of the Phenanthrene Core: The phenanthrene core can be synthesized through a series of cyclization reactions starting from simpler aromatic compounds.
Introduction of Substituents: The chloro and trifluoromethyl groups are introduced through electrophilic aromatic substitution reactions.
Attachment of Piperidinylmethanol: The piperidinylmethanol moiety is attached via nucleophilic substitution reactions, often using piperidine and formaldehyde as starting materials.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-pressure reactors, advanced catalysts, and continuous flow processes to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
[2-Chloro-6-(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-Chloro-6-(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with various biomolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for studying molecular recognition and binding.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mécanisme D'action
The mechanism of action of [2-Chloro-6-(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-6-(trifluoromethyl)phenyl isocyanate: This compound shares a similar phenyl core with chloro and trifluoromethyl substituents but differs in its functional groups.
2-Fluoro-5-(trifluoromethyl)phenyl isocyanate: Similar in structure but with a fluorine substituent instead of chlorine.
Hexyl isocyanate: While structurally different, it shares some reactivity patterns with the target compound.
Uniqueness
The uniqueness of [2-Chloro-6-(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride lies in its combination of a phenanthrene core with piperidinylmethanol, providing a distinct set of chemical and physical properties. This combination allows for versatile applications across various fields, making it a valuable compound for scientific research and industrial use.
Propriétés
Numéro CAS |
38644-10-9 |
|---|---|
Formule moléculaire |
C21H20Cl2F3NO |
Poids moléculaire |
430.3 g/mol |
Nom IUPAC |
[2-chloro-6-(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride |
InChI |
InChI=1S/C21H19ClF3NO.ClH/c22-14-5-7-15-12(9-14)10-18(20(27)19-3-1-2-8-26-19)16-6-4-13(11-17(15)16)21(23,24)25;/h4-7,9-11,19-20,26-27H,1-3,8H2;1H |
Clé InChI |
UEJZXLNBNNILAW-UHFFFAOYSA-N |
SMILES canonique |
C1CCNC(C1)C(C2=C3C=CC(=CC3=C4C=CC(=CC4=C2)Cl)C(F)(F)F)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[5-[3-(4-Butoxyphenyl)-1-hydroxypropyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium;2-hydroxy-2-oxoacetate](/img/structure/B13740422.png)
![Dibenz[a,h]anthracene-7,14-dione](/img/structure/B13740427.png)


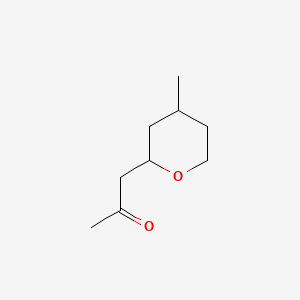

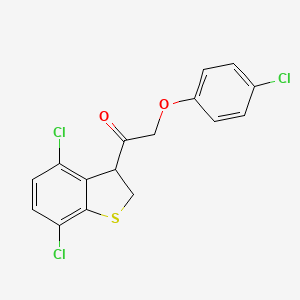

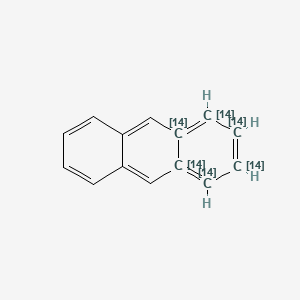

![(4Z)-4-[(2-bromophenyl)methylene]-2-methyl-oxazol-5-one](/img/structure/B13740495.png)
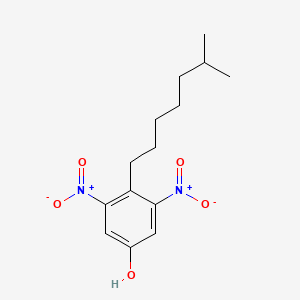
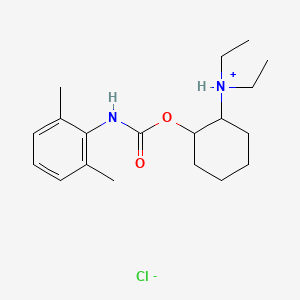
![(2-Methyl-1-azabicyclo[2.2.2]octan-3-yl) 2-cyclopropyl-2-hydroxy-2-phenylacetate](/img/structure/B13740512.png)
